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Compound of Interest

Compound Name: (R)-Azelastine

Cat. No.: B1678836

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the enantiomeric purity
of (R)-Azelastine, a critical aspect in pharmaceutical development and quality control. The
primary methods covered are Chiral High-Performance Liquid Chromatography (HPLC) and
Chiral Capillary Electrophoresis (CE), which are powerful techniques for separating and
quantifying enantiomers.

Introduction

Azelastine is a chiral antihistamine, with the (R)-enantiomer being the more active and
commercially developed form. Regulatory agencies worldwide require stringent control of the
enantiomeric purity of chiral drugs to ensure safety and efficacy. Therefore, robust and
validated analytical methods are essential for quantifying the (S)-enantiomer as a chiral
impurity in (R)-Azelastine drug substances and products.

Analytical Methods Overview

The determination of enantiomeric purity of (R)-Azelastine can be effectively achieved by
Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis
(CE). Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common and robust
method. Chiral CE, which employs a chiral selector in the background electrolyte, offers a high-
efficiency alternative with low sample and reagent consumption.
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Quantitative Data Summary

The following table summarizes typical quantitative performance data for the chiral separation
of Azelastine enantiomers.

. Chiral Capillary
Parameter Chiral HPLC Method .
Electrophoresis Method

Chiralpak® IA (Amylose

. ) B-Cyclodextrin or its
Chiral Selector tris(3,5-

dimethylphenylcarbamate)) derivatives
Resolution (Rs) >2.0 >1.5
Limit of Detection (LOD) ~0.05 pg/mL for (S)-Azelastine  ~0.1 pg/mL for (S)-Azelastine
Limit of Quantification (LOQ) ~0.15 pg/mL for (S)-Azelastine  ~0.3 pg/mL for (S)-Azelastine
Linearity (r?) >0.999 >0.998
Accuracy (% Recovery) 98.0 - 102.0% 97.0 - 103.0%

Experimental Protocols
Protocol 1: Chiral High-Performance Liquid
Chromatography (HPLC)

This protocol describes a method for the enantiomeric separation of Azelastine using a
polysaccharide-based chiral stationary phase.[1][2] Azelastine is a basic compound, and the
addition of a basic modifier to the mobile phase is often necessary to achieve good peak shape
and resolution.

1. Instrumentation and Materials
e HPLC system with UV detector
o Chiral Stationary Phase: Chiralpak® IA, 5 um, 4.6 x 250 mm

* (R)-Azelastine reference standard
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(S)-Azelastine reference standard (or racemic Azelastine)

n-Hexane (HPLC grade)

2-Propanol (HPLC grade)

Diethylamine (DEA) (HPLC grade)

. Chromatographic Conditions

Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)

Flow Rate: 1.0 mL/min

Column Temperature: 25 °C

Detection Wavelength: 230 nm

Injection Volume: 10 pL

. Sample Preparation

Standard Solution: Prepare a stock solution of racemic Azelastine (or separate solutions of
(R)- and (S)-Azelastine) in the mobile phase at a concentration of approximately 0.5 mg/mL.
Further dilute to a working concentration of 50 pg/mL.

Sample Solution: Accurately weigh and dissolve the (R)-Azelastine sample in the mobile
phase to obtain a final concentration of approximately 0.5 mg/mL.

. System Suitability

Inject the racemic Azelastine standard solution.

The resolution between the (R)- and (S)-Azelastine peaks should be greater than 2.0.

The tailing factor for each peak should be less than 1.5.

The relative standard deviation (RSD) for replicate injections of the (R)-Azelastine peak
area should be less than 2.0%.
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5. Analysis
e Inject the sample solution.

« |dentify the peaks for (R)- and (S)-Azelastine based on the retention times obtained from the
standard injections.

o Calculate the percentage of the (S)-enantiomer using the area percent method: % (S)-
Azelastine = (Area of (S)-Azelastine peak / (Area of (R)-Azelastine peak + Area of (S)-
Azelastine peak)) x 100

6. Validation Parameters

o Specificity: The method should demonstrate baseline separation of the two enantiomers with
no interference from the blank or placebo.

 Linearity: The response for the (S)-enantiomer should be linear over a concentration range
covering the expected impurity level (e.g., from LOQ to 1.0% of the (R)-Azelastine
concentration).

e LOD and LOQ: Determine the limit of detection and limit of quantification for the (S)-
enantiomer.

e Accuracy: Perform recovery studies by spiking the (R)-Azelastine sample with known
amounts of the (S)-enantiomer.

e Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the
method.

Protocol 2: Chiral Capillary Electrophoresis (CE)

This protocol outlines a method for the enantiomeric separation of Azelastine using a
cyclodextrin-based chiral selector in the background electrolyte.

1. Instrumentation and Materials

o Capillary Electrophoresis system with a UV detector
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Fused-silica capillary (e.g., 50 um i.d., 50 cm total length)
(R)-Azelastine reference standard
(S)-Azelastine reference standard (or racemic Azelastine)
Beta-cyclodextrin (B-CD) or a suitable derivative (e.g., hydroxypropyl--cyclodextrin)
Phosphoric acid
Tris (Tris(hydroxymethyl)aminomethane)
Deionized water
. Electrolyte and Sample Preparation

Background Electrolyte (BGE): Prepare a 50 mM Tris-phosphate buffer at pH 2.5. Dissolve
an appropriate concentration of the chiral selector (e.g., 10-20 mM B-cyclodextrin) in the
buffer. The optimal concentration should be determined experimentally.

Standard Solution: Prepare a stock solution of racemic Azelastine in deionized water at a
concentration of 1 mg/mL. Dilute with water to a working concentration of 100 pg/mL.

Sample Solution: Prepare the (R)-Azelastine sample in deionized water to a final
concentration of approximately 1 mg/mL.

. Electrophoretic Conditions

Capillary Conditioning: At the beginning of each day, rinse the capillary with 0.1 M NaOH,
deionized water, and then the BGE.

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

Voltage: +25 kV (the polarity may need to be reversed depending on the capillary coating
and buffer pH).

Temperature: 25 °C
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Detection: 214 nm
. System Suitability
Inject the racemic Azelastine standard solution.
The resolution between the enantiomer peaks should be greater than 1.5.

The migration time reproducibility for replicate injections should have an RSD of less than
2.0%.

. Analysis
Inject the sample solution.
Identify the peaks corresponding to the (R)- and (S)-enantiomers.

Calculate the percentage of the (S)-enantiomer using the corrected peak area percent
method (if necessary, correct for different migration velocities).

Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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